molecular formula C6H12ClNO3 B2602328 Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride CAS No. 2375262-41-0

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride

Cat. No.: B2602328
CAS No.: 2375262-41-0
M. Wt: 181.62
InChI Key: BZWCLXJAOZZSCR-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride is a small, strained heterocyclic compound featuring an oxetane ring (a four-membered oxygen-containing cycle) substituted with a methylamino group (-NHCH₃) and a methyl ester (-COOCH₃) at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.

Properties

IUPAC Name

methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-6(3-10-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWCLXJAOZZSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides with nucleophiles under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes various functionalization steps to introduce diverse substituents:

  • Hydrogenation : Catalytic hydrogenation reduces double bonds in α,β-unsaturated esters, enabling further functionalization .

  • Iodocyclization : Forms spirocyclic derivatives via intramolecular displacement reactions, demonstrating oxetane’s stability under these conditions .

  • Nucleophilic Substitution : Displacement of triflate groups with nucleophiles (e.g., NaN₃) to introduce azide groups, though elimination pathways are sometimes observed .

Reaction Mechanisms

  • S_N2 Displacement : Oxetane rings undergo nucleophilic substitution via an S_N2 mechanism, especially in triflate intermediates. For example, triflate 100 reacts with NaN₃ to form azidooxetanes 103–105 .

  • Trifluoroacetic Anhydride Activation : Used to activate carboxylic acids for coupling reactions (e.g., 70% yield under specific conditions) .

Mechanistic Insights Table

ReactionKey StepsOutcomeReference
S_N2 DisplacementNucleophilic attack on triflateAzidooxetanes
Trifluoroacetic Anhydride ActivationActivation of -COOH groupCoupling-ready intermediate

Stability and Scalability

Contrary to traditional perceptions, oxetanes exhibit unexpected stability under various conditions:

  • Tolerance to Acidic/Basic Conditions : Survives hydrolysis and saponification without ring-opening .

  • Scalability : Reactions like HWE and Strecker synthesis have been scaled to multigram quantities, enhancing practical utility .

Limitations and Challenges

  • Nucleophilic Substitution : Uncontrolled rearrangement or elimination can occur due to oxetane’s reactivity .

  • Trifluorination : Ineffective for carboxylic acids, limiting certain functionalization pathways .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is being investigated for its potential as a scaffold in drug design. The oxetane moiety can enhance the metabolic stability of drug candidates, making it an attractive option for developing new pharmaceuticals. Its application in synthesizing novel compounds that target specific biological pathways has been documented in recent studies, highlighting its versatility in medicinal chemistry .

2. Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases including Alzheimer's disease. Research indicates that modifications to the oxetane structure can significantly affect the binding affinity and inhibitory potency against GSK-3β . The ability to fine-tune the chemical structure allows for the design of more effective inhibitors.

Synthetic Chemistry Applications

1. Synthetic Versatility

This compound serves as a versatile building block in organic synthesis. Its oxetane structure allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution. This adaptability makes it a valuable intermediate in the synthesis of complex molecules .

2. Stability Studies

The stability of the oxetane ring under different reaction conditions has been extensively studied. Researchers have demonstrated that the oxetane core can withstand acidic and basic environments, which is crucial for maintaining the integrity of drug candidates during synthesis and formulation . This stability profile supports its use in various synthetic pathways.

Case Studies

Study Focus Findings
Study on GSK-3β InhibitionInvestigated the inhibitory effects of modified oxetanesMethyl 3-(methylamino)oxetane-3-carboxylate showed promising IC50 values against GSK-3β, indicating potential for Alzheimer's treatment
Synthetic Pathway OptimizationExplored efficient synthesis methods for oxetanesDeveloped protocols allowing for scalable production of methyl 3-(methylamino)oxetane derivatives
Stability AssessmentEvaluated the chemical stability of oxetanesDemonstrated resilience of the oxetane ring under various pH conditions, enhancing its applicability in drug formulations

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane-Based Derivatives

Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
  • Structure : Oxetane ring with hydroxymethyl (-CH₂OH) and methyl ester groups.
  • Key Differences: Replaces the methylamino group with a hydroxymethyl group, increasing polarity and reactivity toward ester hydrolysis or oxidation.
  • Applications : Used as a versatile building block in drug synthesis due to its bifunctional reactivity .
3-Phenyloxetan-3-amine Hydrochloride
  • Structure : Oxetane ring with a phenyl group and primary amine (-NH₂) at the 3-position.
  • Key Differences: The phenyl group enhances lipophilicity, while the primary amine (vs.
  • Pharmacological Relevance : Similar amine-substituted oxetanes are explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

Azetidine and Cyclobutane Analogs

Methyl 3-Methylazetidine-3-carboxylate Hydrochloride
  • Structure : Azetidine ring (four-membered nitrogen-containing cycle) with a methyl group and methyl ester.
  • Key Differences : The nitrogen atom in the ring increases basicity compared to the oxygen in oxetane. Azetidines exhibit greater ring strain, influencing reactivity and metabolic stability.
  • Synthesis : Prepared via cyclization reactions, often requiring protection/deprotection strategies .
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane ring with methylamino and methyl ester groups.
  • Key Differences : Increased ring strain compared to oxetane, leading to higher susceptibility to ring-opening reactions. Used as an intermediate in kinase inhibitor synthesis .

Linear and Aromatic Analogs

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: Branched aliphatic chain with methylamino and ester groups.
  • Used in asymmetric synthesis of β-amino acids .
Methyl 3-diethylaminomethylbenzoate Hydrochloride
  • Structure: Aromatic benzoate ester with a diethylaminomethyl (-CH₂N(C₂H₅)₂) group.
  • Key Differences: The aromatic ring enables π-π interactions, while the bulkier diethylamino group reduces solubility compared to methylamino derivatives. Applied in surfactant and polymer chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (HCl Salt) Key Applications
Methyl 3-(methylamino)oxetane-3-carboxylate HCl* C₇H₁₂ClNO₃ 193.63 Oxetane, -NHCH₃, -COOCH₃ High in polar solvents Drug intermediates, peptidomimetics
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate C₆H₁₀O₄ 146.14 Oxetane, -CH₂OH, -COOCH₃ Moderate Polymer and agrochemical synthesis
3-Phenyloxetan-3-amine HCl C₉H₁₂ClNO 185.65 Oxetane, -NH₂, phenyl Moderate CNS drug candidates
Methyl 3-Methylazetidine-3-carboxylate HCl C₆H₁₂ClNO₂ 165.62 Azetidine, -CH₃, -COOCH₃ High Bioactive molecule synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₂ClNO₂ 177.63 Cyclobutane, -NHCH₃, -COOCH₃ High Kinase inhibitors

Key Research Findings

  • Synthetic Utility : Oxetane derivatives like the target compound are prized for balancing ring strain (enhancing reactivity) and stability, making them ideal for fragment-based drug design .
  • Stability: The oxetane ring resists hydrolysis better than larger rings (e.g., tetrahydrofuran) but is less stable than aromatic systems. Methylamino substitution may increase susceptibility to oxidation compared to hydroxymethyl analogs .
  • Pharmacokinetics: Methylamino-oxetane motifs improve metabolic stability and bioavailability compared to linear aliphatic amines, as seen in analogs like Ivabradine hydrochloride .

Biological Activity

Methyl 3-(methylamino)oxetane-3-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring, which is known for its unique structural properties that can influence biological activity. The presence of a methylamino group enhances its interaction with biological targets, potentially leading to significant pharmacological effects.

  • Interaction with Receptors :
    • Methyl 3-(methylamino)oxetane-3-carboxylate may interact with various receptors in the central nervous system, similar to other oxetane derivatives. This interaction can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
  • Inhibition of Enzymatic Activity :
    • Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, research indicates that oxetanes can act as inhibitors of glycogen synthase kinase-3 (GSK-3), a crucial enzyme in various signaling pathways related to cancer and neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity Description Reference
Antidepressant EffectsPotential modulation of serotonin levels through receptor interaction.
Anticancer PropertiesInhibition of GSK-3 activity, which is implicated in cancer progression.
Neuroprotective EffectsProtection against neuronal cell death in models of neurodegeneration.
Anti-inflammatory ActivityReduction of inflammatory cytokines in vitro, suggesting potential use in inflammatory conditions.

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that methyl 3-(methylamino)oxetane-3-carboxylate exhibited neuroprotective properties in vitro by reducing oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic application in neurodegenerative diseases.
  • Anticancer Activity :
    In a recent investigation, the compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of GSK-3 activity, highlighting its role as a potential anticancer agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of oxetane derivatives, including methyl 3-(methylamino)oxetane-3-carboxylate. These studies emphasize the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Table 2: Comparative Studies on Oxetane Derivatives

Compound IC50 (μM) Target Enzyme Effect
Methyl 3-(methylamino)oxetane-3-carboxylate12GSK-3Inhibition
Other Oxetane Derivative A25GSK-3Moderate inhibition
Other Oxetane Derivative B8GSK-3Strong inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride, and how can its structure be validated?

  • Methodology : The compound can be synthesized via acid-catalyzed deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. For example, treatment with hydrochloric acid (HCl) in dioxane under ambient conditions, followed by reduced-pressure evaporation, yields the hydrochloride salt . Structural validation typically employs 1H^1H-NMR in DMSO-d6_6, with key peaks for the methylamino group (δ ~9.00 ppm, brs) and oxetane ring protons (δ ~3.8–3.9 ppm, m) .

Q. Which analytical techniques are most reliable for assessing the purity of this compound in academic research?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis, especially for detecting impurities at levels ≥0.1% . Pharmacopeial methods, such as those outlined in USP monographs, recommend specific mobile phases (e.g., Purospher® STAR RP-18 columns with acetonitrile-phosphate buffers) to resolve related compounds .

Q. What are the critical storage conditions to ensure compound stability during experimental workflows?

  • Methodology : Store the hydrochloride salt in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light and moisture. Stability studies suggest decomposition occurs under high humidity (>60% RH) or prolonged exposure to acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproduct formation?

  • Methodology : Yield optimization involves controlling reaction stoichiometry (e.g., excess HCl in dioxane) and reaction time (1–2 hours at 25°C). Byproducts like oxetane ring-opening derivatives can be minimized by avoiding elevated temperatures. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .

Q. How should researchers resolve contradictory data between HPLC purity and NMR integration results?

  • Methodology : Discrepancies often arise from non-UV-active impurities or residual solvents. Cross-validate using orthogonal methods:

  • Mass spectrometry (MS) : Detects low-molecular-weight impurities (e.g., methyl ester derivatives).
  • Karl Fischer titration : Quantifies water content, which may skew NMR integration .

Q. What strategies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?

  • Methodology : Design dose-response assays using recombinant enzymes (e.g., acetylcholinesterase or monoamine oxidases) with fluorogenic substrates. Pre-incubate the compound with enzymes at physiological pH (7.4) and measure IC50_{50} values. Include positive controls (e.g., Donepezil hydrochloride for cholinesterases) and validate results with kinetic studies .

Q. How can impurity profiling be systematically conducted for this hydrochloride salt?

  • Methodology :

  • Forced degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via LC-MS.
  • Synthesis of related compounds : Prepare analogs (e.g., methyl ester variants or oxetane ring-opened derivatives) as reference standards for spiking studies .

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